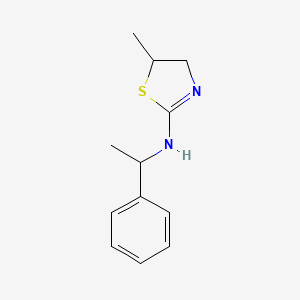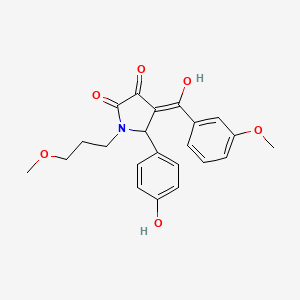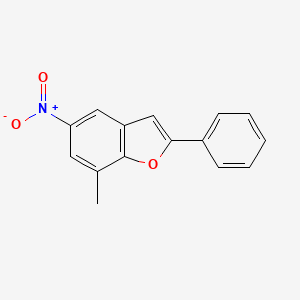![molecular formula C12H14Cl2N2O2 B11058886 N-{[(3-chloro-2-methylphenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B11058886.png)
N-{[(3-chloro-2-methylphenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-methylpropylidene)amino N-(3-chloro-2-methylphenyl)carbamate is an organic compound with a complex structure that includes both chloro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-2-methylpropylidene)amino N-(3-chloro-2-methylphenyl)carbamate typically involves the reaction of 1-chloro-2-methylpropylideneamine with N-(3-chloro-2-methylphenyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylpropylidene)amino N-(3-chloro-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions often involve acidic or basic media to facilitate the oxidation process.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens or nucleophiles are used as reagents, with the reaction conditions varying depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
(1-Chloro-2-methylpropylidene)amino N-(3-chloro-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (1-chloro-2-methylpropylidene)amino N-(3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms.
2-Amino-5-nitropyridine 4-chlorobenzoic acid: This compound is used in nonlinear optics and has been synthesized and grown as optically transparent single crystals.
Uniqueness
(1-Chloro-2-methylpropylidene)amino N-(3-chloro-2-methylphenyl)carbamate is unique due to its specific combination of chloro and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C12H14Cl2N2O2 |
|---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
[(1-chloro-2-methylpropylidene)amino] N-(3-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(2)11(14)16-18-12(17)15-10-6-4-5-9(13)8(10)3/h4-7H,1-3H3,(H,15,17) |
InChI Key |
CXGCMKJRHJKJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)ON=C(C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cycloheptyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11058808.png)

![3-(furan-2-yl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058817.png)
![methyl 4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B11058824.png)

![3-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11058839.png)
![Ethyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11058847.png)
![N-{2-[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-YL]-2-propanyl}-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11058858.png)
![10-Chloro-2-(thiophen-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11058864.png)
![4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline](/img/structure/B11058869.png)
![5-bromo-3-hydroxy-3-[2-methoxy-6-(trifluoromethyl)phenyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11058871.png)
![Cyclopropanecarboxamide, N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-](/img/structure/B11058877.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-[4-(propan-2-yl)phenyl]-2H-tetrazole](/img/structure/B11058883.png)

